molecular formula C25H18Cl2F3N3O2S B2697746 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226457-19-7

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2697746
CAS RN: 1226457-19-7
M. Wt: 552.39
InChI Key: XAIBWINJVSRHNU-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H18Cl2F3N3O2S and its molecular weight is 552.39. The purity is usually 95%.
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Scientific Research Applications

Structural and Interaction Studies

Structural analyses have been conducted on similar compounds, providing insights into their molecular arrangements and intermolecular interactions. For instance, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have demonstrated their near ‘‘V’’ shaped molecular structure and highlighted various intermolecular interactions, such as hydrogen bonds and C–H···π interactions, which generate 3-D arrays (Boechat et al., 2011).

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of novel derivatives and their antimicrobial activity. For example, the synthesis of thiazolidinone and acetidinone derivatives has been investigated for their potential antimicrobial properties (Mistry et al., 2009). Similarly, research on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been carried out to evaluate their antitumor activity, showing considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties

Compounds related to "2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide" have been studied for their potential antioxidant and anti-inflammatory properties. Research has been conducted on the design-based synthesis of indole acetamide derivatives, exploring their anti-inflammatory potential through molecular docking analysis (Al-Ostoot et al., 2020).

Coordination Complexes and Chemical Properties

Studies on coordination complexes constructed from pyrazole-acetamide derivatives have examined the effects of hydrogen bonding on the self-assembly process and evaluated their antioxidant activity (Chkirate et al., 2019). Additionally, the synthesis, characterization, and corrosion inhibition potential of benzimidazole derivatives have been investigated, combining theoretical and experimental studies (Rouifi et al., 2020).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2F3N3O2S/c1-15-2-5-17(6-3-15)32-23(34)14-36-24-31-13-22(16-4-11-20(26)21(27)12-16)33(24)18-7-9-19(10-8-18)35-25(28,29)30/h2-13H,14H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBWINJVSRHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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